![molecular formula C18H19BrN2O2 B3939427 2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide
Descripción general
Descripción
2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide, commonly known as BBA, is a chemical compound widely used in scientific research. It is a derivative of benzamide and has a molecular weight of 398.34 g/mol. BBA is a white to off-white powder that is soluble in organic solvents such as DMSO, DMF, and ethanol. It is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins.
Mecanismo De Acción
BBA inhibits the proteasome by binding to the active site of the catalytic subunits. This prevents the proteasome from degrading proteins, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis. BBA has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most cellular proteins.
Biochemical and physiological effects:
BBA has been shown to have anti-cancer properties in vitro and in vivo. It induces apoptosis in cancer cells by inhibiting the proteasome and causing the accumulation of misfolded proteins. BBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BBA has been shown to have neuroprotective effects by inhibiting the proteasome-mediated degradation of misfolded proteins associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBA is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the proteasome and its role in various cellular processes. However, BBA has a short half-life in vivo and is rapidly metabolized by the liver, limiting its use in animal studies. Additionally, BBA has been shown to have off-target effects on other cellular pathways, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of BBA in scientific research. One area of interest is the role of the proteasome in the regulation of immune responses. BBA has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that the proteasome may play a role in the immune response. Additionally, BBA may be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of new proteasome inhibitors based on the structure of BBA may lead to the discovery of new drugs for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
BBA is widely used in scientific research as a tool to study the proteasome and its role in various cellular processes. It has been shown to inhibit the proteasome in a dose-dependent manner and can induce apoptosis in cancer cells. BBA has also been used to study the role of the proteasome in the degradation of misfolded proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)21-17(23)14-9-4-5-10-15(14)20-16(22)12-7-6-8-13(19)11-12/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFNDZQCJMFAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



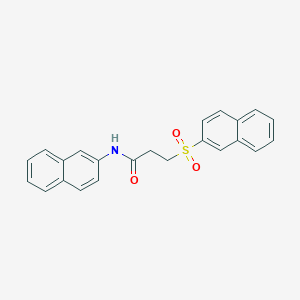
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)
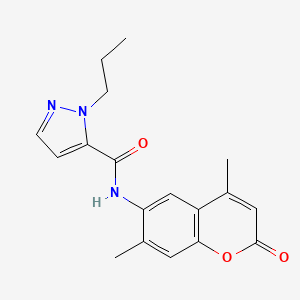
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)
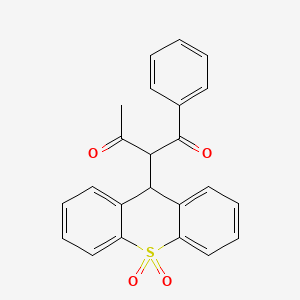
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)
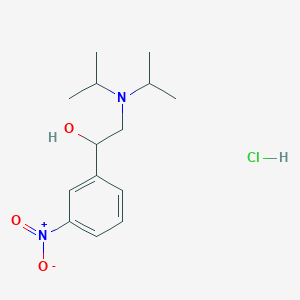




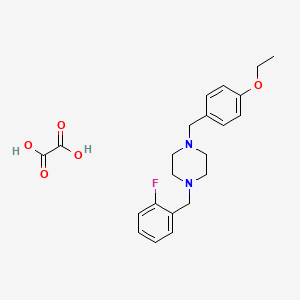
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
